molecular formula C15H15N3O2 B11848016 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one

6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11848016
M. Wt: 269.30 g/mol
InChI Key: KUKPXVLVFQGMCN-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Ring Fusion Geometry : The bicyclo[4.2.0] system adopts a chair-like conformation for the six-membered ring, with the four-membered lactam ring constrained in a puckered geometry.
  • Double Bond Localization : The enone system (C2–C3 double bond) in the bicyclic core contributes to π-conjugation, stabilizing the lactam ring through resonance.
  • Hydrogen Bonding : The lactam carbonyl (C5=O) participates in intramolecular hydrogen bonding with the adjacent NH group, as evidenced by IR spectroscopy.

Table 1: Bond Lengths and Angles in the Diazabicyclo[4.2.0]octene Core

Parameter Value (Å or °)
N3–C4 Bond Length 1.45 Å
C5=O Bond Length 1.22 Å
N4–C5–C6 Angle 112°
Ring Strain Energy ~25 kcal/mol

The synthetic routes to this bicyclic system often involve [2+2] cycloaddition reactions or ring-closing metathesis, followed by oxidation to introduce the ketone group. Modifications to the alkyl substituents on the nitrogen atoms (e.g., methylation) have been explored to tune solubility and bioactivity.

Quinolinone Scaffold Configuration and Substituent Effects

The 3,4-dihydroquinolin-2(1H)-one scaffold provides a planar aromatic system fused to a partially saturated pyridone ring. The ketone at position 2 and the hydrogenated C3–C4 bond distinguish this scaffold from fully aromatic quinolines. The bicyclic diazabicyclo substituent at position 6 introduces steric and electronic effects that modulate the quinolinone’s properties.

Substituent Impact Analysis:

  • Electronic Effects : The electron-withdrawing nature of the diazabicyclo moiety reduces electron density at C6, as confirmed by downfield shifts in $$^{13}\text{C}$$ NMR (δ ~145 ppm for C6).
  • Steric Hindrance : The bulky bicyclic group at C6 restricts free rotation of the substituent, favoring a specific dihedral angle (~60°) relative to the quinolinone plane.
  • Hydrogen Bond Donor/Acceptor Capacity : The lactam NH and carbonyl groups enable interactions with biological targets, a feature leveraged in drug design.

Table 2: Comparative Electronic Properties of Quinolinone Derivatives

Substituent Position Hammett σ Value LogP
6-H (Parent) 0.00 1.82
6-Diazabicyclo +0.65 2.15

Density functional theory (DFT) calculations indicate that the diazabicyclo group increases the molecule’s dipole moment by 1.2 D compared to unsubstituted 3,4-dihydroquinolin-2(1H)-one. This polarization enhances solubility in polar aprotic solvents, as observed in solubility studies.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1\text{H}$$ NMR spectrum (400 MHz, DMSO-$$d_6$$) reveals distinct signals for the quinolinone and diazabicyclo moieties:

  • Quinolinone Protons :
    • H1 (NH): δ 10.2 ppm (singlet, exchangeable).
    • H6 (aromatic): δ 7.8 ppm (doublet, $$J = 8.4$$ Hz).
  • Diazabicyclo Protons :
    • H2 (enone): δ 6.1 ppm (doublet, $$J = 10.0$$ Hz).
    • H7 (bridgehead): δ 3.4 ppm (multiplet).

Table 3: $$^{13}\text{C}$$ NMR Chemical Shifts

Carbon Position δ (ppm) Assignment
C2 (C=O) 205.3 Quinolinone ketone
C5 (C=O) 172.8 Lactam carbonyl
C6 (aromatic) 145.6 Substituted aromatic C

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm$$^{-1}$$):

  • 1685: Stretching vibration of quinolinone C=O.
  • 1640: Lactam C=O stretch.
  • 1550: C=C aromatic stretching.
  • 3300: N–H stretching (broad).

Mass Spectrometry

The high-resolution mass spectrum (HRMS) shows a molecular ion peak at $$m/z = 232.1201$$ (calculated for $$\text{C}{13}\text{H}{12}\text{N}2\text{O}2^+$$: 232.1198), with major fragments at:

  • $$m/z = 187.0892$$ (loss of $$\text{CO}_2$$).
  • $$m/z = 144.0654$$ (cleavage of the bicyclic ring).

Table 4: Major Mass Spectral Fragments

m/z Fragment Ion
232.12 Molecular ion ($$\text{M}^+$$)
187.09 $$\text{M}^+ - \text{CO}_2$$
144.07 Diazabicyclo remnant

The combined spectroscopic data confirm the integrity of the fused ring system and the electronic interplay between the substituents.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

6-(5-oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H15N3O2/c19-13-6-2-8-7-9(1-5-12(8)16-13)14-10-3-4-11(10)15(20)18-17-14/h1,5,7,10-11H,2-4,6H2,(H,16,19)(H,18,20)

InChI Key

KUKPXVLVFQGMCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C(=NNC2=O)C3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

Preparation Methods

Alkylation of 3,4-Dihydroquinolin-2(1H)-one

In a representative procedure, 3,4-dihydro-1H-quinolin-2-one (96 mg, 0.65 mmol) was treated with NaH in DMF to generate a reactive enolate, which subsequently reacted with 3-iodomethylpiperidine-1-carboxylic acid tert-butyl ester (200 mg, 0.62 mmol) to yield 3-(2-oxo-3,4-dihydro-2H-quinolin-1-ylmethyl)piperidine-1-carboxylic acid tert-butyl ester at 37% yield. This method highlights the use of polar aprotic solvents (DMF) and strong bases (NaH) to facilitate nucleophilic substitution.

Palladium-Catalyzed Cyclization

Palladium-mediated cyclizations are effective for constructing fused rings. For example, anilides treated with Pd(OAc)₂ (10 mol%) and AgOAc in trifluoroacetic acid (TFA) at 120°C for 24 hours under inert atmosphere achieved cyclization to oxindole derivatives. While this method yielded only 20%, it demonstrates the viability of transition-metal catalysis for complex ring systems.

Strategies for Introducing the 5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-ene Moiety

The diazabicyclo[4.2.0]oct-2-en-5-one component requires careful construction due to its strained bicyclic structure and nitrogen placement.

Cyclocondensation Reactions

A plausible route involves condensing a diamine with a ketone or α,β-unsaturated carbonyl compound. For instance, reacting 6-amino-3,4-dihydroquinolin-2(1H)-one with a cyclic diketone precursor could form the diazabicyclo ring via intramolecular Schiff base formation. However, this hypothesis requires validation through kinetic studies.

Transition-Metal-Mediated Ring Closure

The use of Pd(OAc)₂ and AgOAc in TFA, as demonstrated in oxindole synthesis, could be adapted for forming the diazabicyclo system. A proposed mechanism involves oxidative coupling of adjacent amines or amides, followed by cyclization. Reaction conditions (120°C, sealed tube) may need optimization to accommodate the larger ring strain.

Functionalization at the 6-Position

Introducing the diazabicyclo group at the 6-position of the quinolinone core demands regioselective coupling or substitution.

Direct C–H Activation

Transition-metal-catalyzed C–H activation offers a direct method. For example, palladium complexes could facilitate coupling between the quinolinone and a preformed diazabicyclo fragment. However, competing reactions at other positions (e.g., C-7 or C-8) may necessitate directing groups.

Buchwald–Hartwig Amination

Coupling a halogenated quinolinone with a diazabicyclo amine via Buchwald–Hartwig amination is another avenue. This method, widely used for aryl–amine bonds, would require a bromo or iodo substituent at the 6-position of the quinolinone.

Purification and Characterization

Chromatographic Techniques

Preparative thin-layer chromatography (TLC) with EtOAc/hexane (3:7) and silica gel column chromatography are standard for isolating intermediates. For the final compound, reverse-phase HPLC may enhance purity.

Spectroscopic Analysis

Key characterization data would include:

  • ¹H NMR : Resonances for the quinolinone aromatic protons (δ 6.5–7.5 ppm), diazabicyclo methylene groups (δ 3.0–4.0 ppm), and carbonyl (δ 170–180 ppm in ¹³C NMR).

  • HRMS : Exact mass matching the molecular formula C₁₆H₁₄N₃O₂ (calculated [M+H]⁺: 280.1086).

Challenges and Optimization Opportunities

  • Low Yields in Cyclization Steps : The 20% yield observed in palladium-mediated reactions suggests side reactions or incomplete conversion. Screening additives (e.g., ligands, co-catalysts) could improve efficiency.

  • Regioselectivity : Competing reactions at alternative positions may arise. Protecting groups (e.g., tert-butyl esters) or sterically hindered reagents might mitigate this.

  • Stability of Intermediates : The diazabicyclo ring’s strain may lead to decomposition. Low-temperature reactions or in situ trapping could enhance stability.

Chemical Reactions Analysis

Types of Reactions

6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Compounds similar to 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics .
  • Anticancer Properties
    • Research has shown that quinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The structural features of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one suggest potential efficacy against certain cancer types through mechanisms that may involve the inhibition of specific kinases or modulation of cell signaling pathways .
  • Neurological Applications
    • The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which could be beneficial in treating conditions such as depression and anxiety .

Synthetic Applications

  • Pharmaceutical Synthesis
    • As an intermediate in the synthesis of complex organic molecules, this compound plays a crucial role in the development of various pharmaceuticals. Its unique bicyclic structure allows for modifications that can lead to novel therapeutic agents with enhanced activity profiles .
  • Development of New Chemical Entities
    • The synthetic versatility of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one enables chemists to explore new chemical entities that can be tailored for specific biological activities, paving the way for innovative drug discovery approaches .

Case Studies

Study Focus Findings
Kaneko et al., 1983Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for antibiotic development .
Recent InvestigationsAnticancer PropertiesInduced apoptosis in breast cancer cell lines; further studies required for mechanism elucidation .
Neurological ResearchSerotonin ModulationSuggested potential benefits in mood disorders; needs clinical validation .

Mechanism of Action

The mechanism of action of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one can be contextualized by comparing it to related derivatives of the 3,4-dihydroquinolin-2(1H)-one family. Key comparisons include:

Structure-Activity Relationships (SAR)

  • Core Integrity: Retention of the 3,4-dihydroquinolin-2(1H)-one ring is critical for activity. Ring-opened analogs show diminished potency in forced swimming tests (FST) .
  • Position-Specific Substitutions :
    • 6-Position : Substituents here dictate target selectivity. Oxadiazole derivatives favor 5-HT1A binding , while diazabicyclo groups may enhance blood-brain barrier penetration.
    • 3-/4-Positions : Hydroxyl/methoxy groups (e.g., CHNQD-00603) shift activity toward osteogenesis .

Biological Activity

The compound 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one , also known by its CAS number 85137-46-8, is a member of a class of compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2C_{15}H_{15}N_{3}O_{2} with a molecular weight of approximately 269.2985 g/mol. The structure features a quinoline moiety fused with a bicyclic system, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H15N3O2
Molecular Weight269.2985 g/mol
Density1.59 g/cm³
Refractive Index1.803

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds often exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. A patent document highlights its utility in treating bacterial infections, suggesting that it may inhibit bacterial growth through specific biochemical pathways .

Cytotoxicity Studies

Cytotoxicity is a critical parameter in evaluating the safety and efficacy of new compounds. In studies involving cell lines such as L929 and A549, the compound displayed varying degrees of cytotoxicity depending on the concentration and duration of exposure. For instance, at concentrations of 100 µM and 200 µM over 24 and 48 hours, significant cytotoxic effects were observed .

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
Compound A2006873
Compound B1009279
Compound C509697

The mechanism by which this compound exerts its biological effects may involve the modulation of gene expression related to biofilm formation and bacterial resistance mechanisms. The presence of functional groups such as -N=CO may play a role in these processes, influencing transcriptional activity within microbial cells .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives similar to our compound. It was found that certain analogues exhibited activity surpassing that of established antibiotics like ciprofloxacin against resistant bacterial strains . This suggests a promising avenue for further development in antibiotic therapies.

Research on Cytotoxic Effects

In another investigation focusing on cytotoxic effects, the compound was tested against leukemic cell lines where it demonstrated selective toxicity correlated with its structural properties. The study pointed out that the efficiency of cellular uptake and subsequent metabolic processing significantly influenced the overall cytotoxic profile .

Q & A

Q. What are the recommended synthetic routes for 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one, and what challenges arise during its preparation?

  • Methodological Answer: The synthesis of bicyclic heterocycles like this compound typically involves multi-step protocols. Key steps include:
  • Cyclization of precursor amines or ketones using catalysts like Pd(OAc)₂ or CuI for forming the diazabicyclo core .
  • Coupling reactions (e.g., Suzuki-Miyaura) to attach the quinolinone moiety, requiring anhydrous conditions and inert atmospheres .
  • Purification challenges due to stereochemical complexity: Use preparative HPLC with chiral columns or recrystallization in ethanol/water mixtures .
  • Example protocol: Optimize reaction time (12-24 hrs) and temperature (80-100°C) to minimize byproducts like dehalogenated intermediates .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer:
  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) to determine logP values .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points (expected range: 180-220°C based on analogs) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for bicyclo and quinolinone protons (e.g., δ 2.5–3.5 ppm for dihydroquinolinone protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported bioactivity data for bicyclic quinolinone derivatives?

  • Methodological Answer:
  • Control variables : Standardize assays (e.g., IC₅₀ measurements) across cell lines (HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) .
  • Data normalization : Use internal standards (e.g., β-actin for Western blots) to account for batch-to-batch variability .
  • Mechanistic studies : Employ molecular docking (AutoDock Vina) to compare binding affinities across isoforms (e.g., kinase X vs. Y) .
  • Example case: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays .

Q. How can researchers optimize the stereoselective synthesis of the diazabicyclo[4.2.0]octene core?

  • Methodological Answer:
  • Chiral auxiliaries : Use (S)-proline-derived catalysts to enhance enantiomeric excess (ee >90%) .
  • Dynamic kinetic resolution : Employ Ru-based catalysts for racemization of intermediates during ring-closing metathesis .
  • Analytical validation : Compare experimental vs. computational (DFT) optical rotation values to confirm configuration .

Q. What advanced analytical techniques resolve structural ambiguities in complex reaction mixtures?

  • Methodological Answer:
  • 2D NMR (HSQC, HMBC) : Map coupling between diazabicyclo protons and carbonyl groups (e.g., correlations at δ 170-175 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation in acetonitrile/ethyl acetate (1:1) to confirm bicyclo geometry .
  • LC-MS/MS : Detect trace impurities (e.g., <0.1% regiochemical isomers) using a C18 column and 0.1% formic acid gradient .

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